molecular formula C16H16ClNOS B5009706 2-benzylsulfanyl-N-(2-chlorophenyl)propanamide

2-benzylsulfanyl-N-(2-chlorophenyl)propanamide

Cat. No.: B5009706
M. Wt: 305.8 g/mol
InChI Key: FGQVBHPCVRRSIZ-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-N-(2-chlorophenyl)propanamide” is an organic compound containing a benzylthio group, a chlorophenyl group, and a propanamide group. These types of compounds are often used in the development of pharmaceuticals and other chemical products .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography or NMR spectroscopy . Unfortunately, without specific data, I can’t provide a detailed analysis .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would typically be determined experimentally. Some properties might be predicted based on the compound’s structure .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism could involve binding to a specific receptor or enzyme .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-chlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-12(20-11-13-7-3-2-4-8-13)16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQVBHPCVRRSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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